molecular formula C6H15N B107103 3,3-Dimethylbutylamine CAS No. 15673-00-4

3,3-Dimethylbutylamine

Cat. No.: B107103
CAS No.: 15673-00-4
M. Wt: 101.19 g/mol
InChI Key: GPWHFPWZAPOYNO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,3-Dimethylbutylamine (DMBA) is a compound with the molecular formula C6H15N The primary targets of DMBA are not well-documented in the literature

Mode of Action

It is known that dmba is an aliphatic amine , which suggests that it may interact with biological targets through mechanisms common to other amines These could include acting as a base, forming hydrogen bonds, or undergoing various reactions with other molecules

Biochemical Pathways

The specific biochemical pathways affected by DMBA are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, where the product of one reaction acts as the substrate for the next Without specific information on DMBA’s targets and mode of action, it is challenging to predict the exact pathways it might affect

Pharmacokinetics

For instance, DMBA is a small molecule with a molecular weight of 101.19 , which suggests it may be readily absorbed and distributed in the body. Its boiling point is 114-116°C , and it has a density of 0.752 g/mL at 25°C , which may influence its distribution and excretion

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyl-1-butene with ammonia in the presence of a catalyst. This process typically requires elevated temperatures and pressures to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,3-dimethylbutanenitrile. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Dimethylbutylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, especially in the synthesis of amine-based drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • 1,3-Dimethylbutylamine
  • 2-Amino-3,3-dimethylbutane
  • tert-Butylamine
  • tert-Amylamine

Comparison: 3,3-Dimethylbutylamine is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to 1,3-Dimethylbutylamine, it has a different position of the amine group, leading to variations in chemical behavior. Similarly, tert-Butylamine and tert-Amylamine have different alkyl group arrangements, affecting their physical and chemical properties .

Properties

IUPAC Name

3,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-6(2,3)4-5-7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWHFPWZAPOYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075091
Record name 3,3-Dimethylbutylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15673-00-4, 3850-30-4
Record name 3,3-Dimethylbutylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15673-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, 3,3-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutylamine
Source European Chemicals Agency (ECHA)
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Record name 3,3-DIMETHYLBUTYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the interaction between 3,3-Dimethylbutylamine and β-cyclodextrin?

A1: Research has shown that this compound forms a 1:1 inclusion complex with β-cyclodextrin (β-CD). [] This means a single molecule of this compound becomes trapped within the cavity of a single β-CD molecule. Interestingly, these inclusion complexes further associate to form dimers. [] Within the dimer, the this compound molecule is oriented with its polar amine group pointing towards the secondary hydroxyl groups of the β-CD, forming a hydrogen bond with a water molecule located within the dimer. []

Q2: How does the molecular structure of this compound influence its role in soot formation?

A2: Studies employing Reactive Molecular Dynamics (ReaxFF) simulations and Quantum Mechanical (QM) calculations have investigated the sooting tendencies of various hexylamine isomers, including this compound. [] These studies revealed that during combustion, this compound primarily decomposes into C4H8, which acts as a key precursor for soot formation. [] The specific branching in the this compound structure appears to favor this decomposition pathway compared to other isomers, influencing its overall sooting tendency. []

Q3: Are there analytical techniques available to study the inclusion complex of this compound and β-cyclodextrin?

A3: Yes, single-crystal X-ray analysis has been successfully employed to determine the crystal structure of the 1:1 inclusion complex formed between this compound and β-cyclodextrin. [] This technique provides detailed information about the arrangement of molecules within the crystal lattice, offering insights into the nature of the interaction between this compound and β-cyclodextrin. []

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